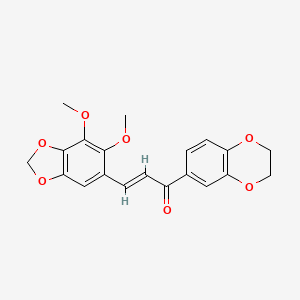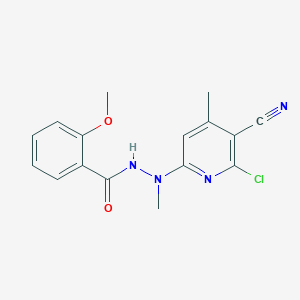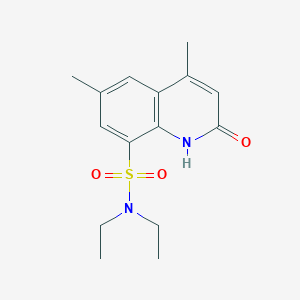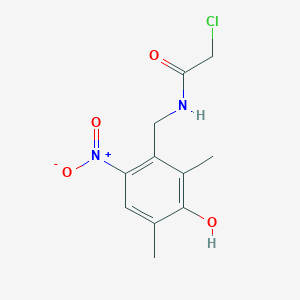![molecular formula C12H11ClN4S B11470174 5-Chloro-11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11470174.png)
5-Chloro-11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 5-Chloro-11-methyl-8,9,10,11-tetrahydro 1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound with the linear formula C₁₈H₁₄ClN₃OS and a molecular weight of 355.849 g/mol .
- It belongs to the class of benzothieno-triazolopyrimidines and exhibits intriguing structural features.
Preparation Methods
- The synthesis of this compound involves several steps. One approach includes the formation of thioureas, followed by S-alkylation with 1,3-propane sultone and subsequent ring closure to yield the desired 1,2,4-triazole scaffold .
- Industrial production methods may vary, but the synthetic routes typically involve these key transformations.
Chemical Reactions Analysis
- 5-Chloro-11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type and desired products. Detailed studies are essential to elucidate specific pathways and intermediates.
Scientific Research Applications
- This compound has garnered interest in diverse fields:
- Chemistry : As a building block for novel heterocyclic derivatives.
- Biology : Potential bioactivity, such as enzyme inhibition or receptor modulation.
- Medicine : Investigation as a drug candidate due to its unique structure.
- Industry : Possible applications in materials science or catalysis.
Mechanism of Action
- The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
- Further studies are needed to unravel its mode of action and potential therapeutic relevance.
Comparison with Similar Compounds
- While 5-Chloro-11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique, it shares structural features with related compounds.
- Similar compounds include 5-Chloro-9-methyl-8,9,10,11-tetrahydro 1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine .
Properties
Molecular Formula |
C12H11ClN4S |
|---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
7-chloro-15-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C12H11ClN4S/c1-6-3-2-4-7-8(6)9-10-14-5-15-17(10)12(13)16-11(9)18-7/h5-6H,2-4H2,1H3 |
InChI Key |
LZDMEIWFZDTURR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N=C(N4C3=NC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11470091.png)
![ethyl 5-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B11470092.png)
![1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11470119.png)
![Benzeneacetamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-](/img/structure/B11470125.png)



![8-amino-6-(4-methoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11470138.png)
![1-(3-chlorophenyl)-6-(2-methoxyethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11470142.png)

![Ethyl [4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate](/img/structure/B11470149.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11470160.png)
![diethyl (3Z)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-4-oxohexanedioate](/img/structure/B11470166.png)
